1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
Overview
Description
- The piperidine ring can be introduced via a nucleophilic substitution reaction.
- Example: Reaction of the quinoxaline derivative with piperidine in the presence of a base such as sodium hydride.
Functionalization:
- The final step involves the introduction of the carboxylic acid group.
- Example: Oxidation of a methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions
-
Formation of the Quinoxaline Core:
- The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
- Example: Condensation of o-phenylenediamine with 1,2-diketone in the presence of acetic acid.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation:
- The methyl group can be oxidized to a carboxylic acid.
- Common reagent: Potassium permanganate.
-
Reduction:
- The ketone group can be reduced to an alcohol.
- Common reagent: Sodium borohydride.
-
Substitution:
- The benzyl group can undergo electrophilic substitution reactions.
- Common reagent: Halogens (e.g., bromine).
Major Products:
- Oxidation of the methyl group yields the carboxylic acid derivative.
- Reduction of the ketone group yields the corresponding alcohol.
- Substitution reactions yield various halogenated derivatives.
Scientific Research Applications
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid has diverse applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst.
-
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its pharmacokinetic properties and bioavailability.
-
Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential applications in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
-
Molecular Targets:
- Binding to enzymes and inhibiting their activity.
- Interacting with receptors and modulating their signaling pathways.
-
Pathways Involved:
- Inhibition of microbial growth by targeting essential enzymes.
- Modulation of inflammatory pathways through receptor interactions.
Comparison with Similar Compounds
- 3,4-Dihydroquinoxalin-2-ones: Known for their antiviral and anti-inflammatory activities.
- Piperidine derivatives: Widely used in medicinal chemistry for their biological activity.
Uniqueness:
- The combination of a quinoxaline core with a piperidine ring is relatively rare.
- The presence of multiple functional groups allows for diverse reactivity and potential applications.
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]-3-oxoquinoxalin-2-yl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-6-8-16(9-7-15)14-25-19-5-3-2-4-18(19)23-20(21(25)26)24-12-10-17(11-13-24)22(27)28/h2-9,17H,10-14H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNJFQSWWWNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)N4CCC(CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.